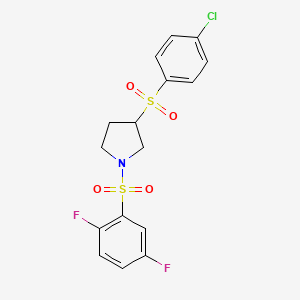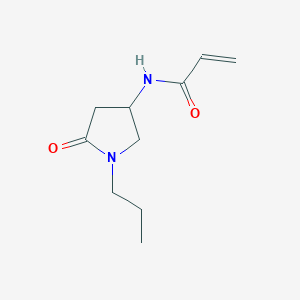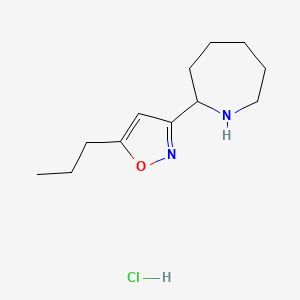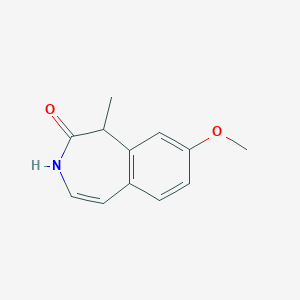![molecular formula C27H25ClF3N3O2 B2765157 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one CAS No. 338409-23-7](/img/structure/B2765157.png)
3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups . It contains a piperazine ring, a pyridine ring, and a phenyl ring, among other features .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a piperazine ring, a pyridine ring, and a phenyl ring, all connected through various ether and amide linkages .Aplicaciones Científicas De Investigación
Antiarrhythmic and Antihypertensive Effects
Research has demonstrated that derivatives containing the piperazine moiety, such as those synthesized in studies by Malawska et al. (2002), exhibit significant antiarrhythmic and antihypertensive activities. These activities are attributed to their α-adrenolytic properties, suggesting a potential for therapeutic application in managing cardiovascular diseases (Malawska et al., 2002).
Synthesis of Trifluoromethyl-Substituted Heteroarenes
Sommer et al. (2017) have demonstrated the utility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, as a versatile precursor for synthesizing trifluoromethyl-substituted heteroarenes, including pyrrols and piperazines. This synthesis pathway has implications for the development of pharmaceuticals, such as the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib), showcasing the compound's role in medicinal chemistry innovation (Sommer et al., 2017).
Antimicrobial Activities
Derivatives of the compound have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, demonstrating that these compounds possess good to moderate antimicrobial activities against various test microorganisms. This research highlights the potential for developing new antimicrobial agents based on the structural framework of this compound and its derivatives (Bektaş et al., 2007).
Novel Organotin(IV) Complexes
The synthesis and structural study of novel organotin(IV) complexes involving organophosphorus ligands demonstrate the compound's relevance in the field of organometallic chemistry. Shariatinia et al. (2012) detailed the creation and characterization of these complexes, providing insights into their potential applications in catalysis and material science (Shariatinia et al., 2012).
Antimalarial Agents
Research into aryl piperazine and pyrrolidine derivatives has shown that these compounds can inhibit the growth of Plasmodium falciparum, suggesting a potential application in antimalarial therapies. Mendoza et al. (2011) identified specific structural features crucial for antiplasmodial activity, contributing to the search for new treatments against malaria (Mendoza et al., 2011).
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry, where it might serve as a lead compound for the development of new drugs. Further studies could focus on its synthesis, characterization, and biological activity .
Propiedades
IUPAC Name |
(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c28-24-18-22(27(29,30)31)19-32-26(24)34-14-12-33(13-15-34)16-17-36-23-9-6-20(7-10-23)8-11-25(35)21-4-2-1-3-5-21/h1-11,18-19H,12-17H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSMVVSIJQSNS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2765076.png)
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2765079.png)

![2,5-dichloro-N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2765081.png)

![3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2765083.png)
![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2765089.png)
![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)


